Tetrazolo[1,5-a]pyridin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrazolo[1,5-a]pyridin-7-amine is a heterocyclic compound with the molecular formula C5H5N5 and a molecular weight of 135.13 g/mol It is characterized by a fused ring system consisting of a tetrazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrazolo[1,5-a]pyridin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular denitrogenative annulation of 3-(tetrazolo[1,5-a]pyridin-8-yl)prop-2-en-1-one in the presence of a deep eutectic solvent such as Dowtherm A . This metal-free approach is advantageous due to its simplicity and efficiency.
Chemical Reactions Analysis
Types of Reactions: Tetrazolo[1,5-a]pyridin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazolo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Tetrazolo[1,5-a]pyridin-7-amine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological systems and can act as a ligand in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the development of materials with specific properties, such as catalysts and polymers
Mechanism of Action
The mechanism of action of Tetrazolo[1,5-a]pyridin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit certain enzymes or act as an agonist/antagonist at receptor sites .
Comparison with Similar Compounds
- Tetrazolo[1,5-a]pyridin-8-amine
- Tetrazolo[1,5-a]pyridin-6-amine
- Tetrazolo[1,5-a]pyridin-5-amine
Comparison: Tetrazolo[1,5-a]pyridin-7-amine is unique due to its specific position of the amine group on the pyridine ring. This positional difference can significantly influence the compound’s reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit distinct pharmacological properties and chemical behavior .
Properties
IUPAC Name |
tetrazolo[1,5-a]pyridin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-4-1-2-10-5(3-4)7-8-9-10/h1-3H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWJGMVBUNNSAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=N2)C=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.